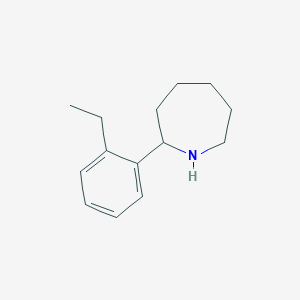
2-Methoxy-7-methylnaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-7-methylnaphthalene-1,4-dione is a naphthoquinone derivative Naphthoquinones are a class of organic compounds that are widely studied for their biological and chemical properties
Vorbereitungsmethoden
The synthesis of 2-Methoxy-7-methylnaphthalene-1,4-dione can be achieved through several methods. One common synthetic route involves the methylation of 2-hydroxy-7-methylnaphthalene-1,4-dione using methanol in the presence of an acid catalyst. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-Methoxy-7-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-7-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: This compound is used in the production of dyes and pigments due to its stable chemical structure.
Wirkmechanismus
The mechanism of action of 2-Methoxy-7-methylnaphthalene-1,4-dione involves its interaction with cellular components. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This mechanism is particularly useful in targeting cancer cells, which are more susceptible to oxidative damage .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-7-methylnaphthalene-1,4-dione can be compared with other naphthoquinone derivatives such as:
Menadione (Vitamin K3): Known for its role in blood coagulation and anticancer properties.
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Exhibits anticancer and antihemorrhagic properties.
5,8-Dihydroxy-2-methylnaphthalene-1,4-dione: Known for its inhibitory effects on HER2-expressing breast cancer cells.
These compounds share similar chemical structures but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in its specific applications and mechanisms of action.
Eigenschaften
CAS-Nummer |
57855-16-0 |
|---|---|
Molekularformel |
C12H10O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
2-methoxy-7-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O3/c1-7-3-4-8-9(5-7)12(14)11(15-2)6-10(8)13/h3-6H,1-2H3 |
InChI-Schlüssel |
BEAVRSYUHUFSJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(C2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


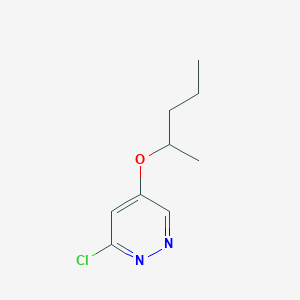
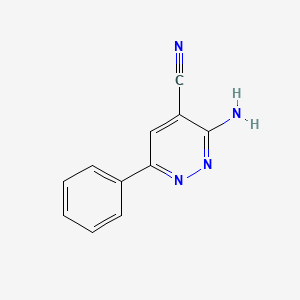
![Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B15069686.png)
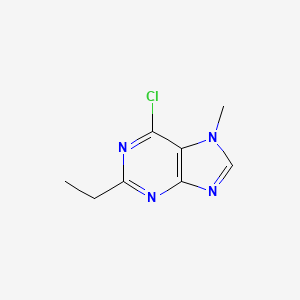
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B15069694.png)
![N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B15069702.png)
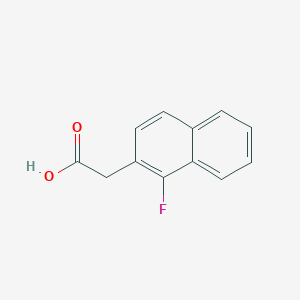

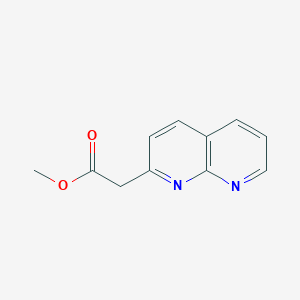
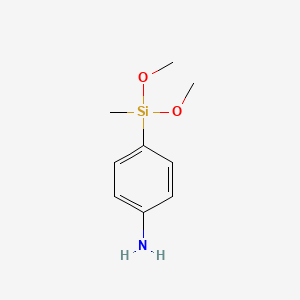
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)
